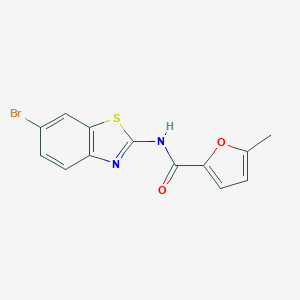![molecular formula C20H16F3NO4 B214159 2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B214159.png)
2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide is a synthetic compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of a specific protein kinase, which is involved in various cellular processes.
Wirkmechanismus
The compound works by inhibiting a specific protein kinase, which is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting this kinase, the compound can disrupt the signaling pathways that promote cancer cell growth and inflammation. Additionally, it can prevent the accumulation of toxic proteins in neurodegenerative disorders.
Biochemical and physiological effects:
The compound has been shown to have a potent inhibitory effect on the protein kinase, leading to a reduction in cancer cell growth and inflammation. Additionally, it can prevent the accumulation of toxic proteins in neurodegenerative disorders, leading to improved neuronal function. However, the compound may also have off-target effects, which need to be carefully evaluated.
Vorteile Und Einschränkungen Für Laborexperimente
The compound's easy synthesis, high yield, and purity make it suitable for various research applications. Additionally, it has been extensively studied, making it a well-established research tool. However, the compound's potential off-target effects and limited solubility may pose challenges in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide. One direction is to investigate its potential in treating other diseases, such as autoimmune disorders. Additionally, researchers can explore the compound's off-target effects and develop more potent and selective inhibitors. Finally, the compound's pharmacokinetics and toxicity need to be further evaluated to determine its potential as a therapeutic agent.
In conclusion, 2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide is a promising compound with potential therapeutic applications. Its easy synthesis, high yield, and purity make it suitable for various research applications. However, its potential off-target effects and limited solubility need to be carefully evaluated. Future research directions include investigating its potential in treating other diseases, developing more potent and selective inhibitors, and evaluating its pharmacokinetics and toxicity.
Synthesemethoden
The synthesis of 2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide involves a multi-step process. The starting materials are commercially available, and the reaction conditions are mild, making the synthesis relatively easy. The final product is obtained in high yield and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various disease models. Additionally, it has been investigated for its potential in treating neurodegenerative disorders, such as Alzheimer's disease.
Eigenschaften
Produktname |
2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide |
|---|---|
Molekularformel |
C20H16F3NO4 |
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]acetamide |
InChI |
InChI=1S/C20H16F3NO4/c1-11-3-6-16(12(2)7-11)27-10-18(25)24-13-4-5-14-15(20(21,22)23)9-19(26)28-17(14)8-13/h3-9H,10H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
LROUSLSEUYWQRB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(3,4-dimethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B214076.png)
![Ethyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B214078.png)
![4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B214079.png)
![5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B214080.png)
![5-[(2-methoxyphenoxy)methyl]-N-(4-methylpiperazin-1-yl)furan-2-carboxamide](/img/structure/B214083.png)
![2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B214086.png)


![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)
![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B214092.png)
![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)

![Methyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B214097.png)
![5-methyl-3-phenyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B214098.png)